molecular formula C13H20N2 B1342724 2-(4-Methyl-piperidin-1-yl)-benzylamine CAS No. 869943-41-9

2-(4-Methyl-piperidin-1-yl)-benzylamine

Cat. No. B1342724
M. Wt: 204.31 g/mol
InChI Key: JQTKKEFYFDIAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Methyl-piperidin-1-yl)-benzylamine” is a chemical compound with the molecular formula C13H20N2 . It is a derivative of piperidine, a six-membered heterocyclic compound .


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions. For instance, a related compound was synthesized by coupling 1,2,4,5-tetra­iodo­benzene with 4-pentyn-1-ol, using Bis-(tri­phenyl­phos­phine)palladium(II) dichloride and copper(I) iodide as catalysts .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction intensities . The molecules are often arranged in specific symmetries, with dihedral angles observed between different planes of the molecule .

Scientific Research Applications

Histamine Receptor Antagonists

Research has shown that derivatives of 2-(4-Methyl-piperidin-1-yl)-benzylamine have been explored as potent human histamine H3 receptor antagonists. For instance, compounds in the 4-(aminoalkoxy)benzylamine series exhibited significant in vitro activity at the human histamine H3 receptor, with some demonstrating subnanomolar binding affinities. These compounds were identified as antagonists in cell-based models of human histamine H3 receptor activation, highlighting their potential in therapeutic applications related to histamine receptor modulation (Apodaca et al., 2003).

Drug-likeness and Selectivity

Further, the drug-likeness approach to developing 2-aminopyrimidines as histamine H3 receptor ligands has provided insights into the structure-activity relationships necessary for high receptor affinity and selectivity. By modifying the 2-aminopyrimidine core and incorporating N-benzylamine, researchers have achieved compounds with high affinity for the hH3R, demonstrating the potential of 2-(4-Methyl-piperidin-1-yl)-benzylamine derivatives in creating selective and effective ligands (Sadek et al., 2014).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of compounds related to 2-(4-Methyl-piperidin-1-yl)-benzylamine have been extensively studied. For example, the synthesis of imine from the reaction of (R)-2-((piperidin-1-yl) methyl) cyclohexanone with benzylamine under different temperature conditions was explored using density functional theory. This research provides valuable insights into the thermodynamic parameters influencing the synthesis, offering a foundation for further chemical investigations of similar compounds (Jafari, 2018).

Safety And Hazards

The safety data sheet for a similar compound, “2-(4-Methyl-piperidin-1-yl)-ethylamine”, indicates that it is harmful if swallowed and causes serious eye irritation . It is recommended to wear protective equipment when handling this compound .

Future Directions

The future directions for research on “2-(4-Methyl-piperidin-1-yl)-benzylamine” and similar compounds could involve further exploration of their pharmacological activities. Piperidine derivatives have shown promise in various areas, including as potential anti-leukemic agents .

properties

IUPAC Name

[2-(4-methylpiperidin-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-6-8-15(9-7-11)13-5-3-2-4-12(13)10-14/h2-5,11H,6-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTKKEFYFDIAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801257579
Record name 2-(4-Methyl-1-piperidinyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801257579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-piperidin-1-yl)-benzylamine

CAS RN

869943-41-9
Record name 2-(4-Methyl-1-piperidinyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869943-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methyl-1-piperidinyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801257579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.